(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide is a complex organic compound that integrates various functional groups, making it a subject of interest in synthetic organic chemistry. This compound is characterized by its unique structure, which includes an oxan ring and a pyrazole moiety, contributing to its potential applications in medicinal chemistry and materials science. The compound's synthesis and reactivity profile are critical for understanding its utility in various scientific fields.
The detailed analysis of (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide can be found in specialized chemical databases and scientific literature, which provide insights into its synthesis, properties, and applications.
This compound falls under the category of amide derivatives, specifically featuring a phenylprop-2-enamide structure combined with a pyrazole and oxan ring. It is classified as an organic compound due to its carbon-based structure.
The synthesis of (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide typically involves several steps:
The reaction conditions may include the use of solvents such as ethanol or methanol, with catalysts like piperidine or pyridine facilitating the reactions. Temperature control and pH adjustments are crucial to optimize yield and purity during synthesis.
The molecular structure of (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide includes:
The molecular formula can be represented as , with relevant spectroscopic data confirming its structure through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.
(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields obtained from these transformations.
The mechanism of action for (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide involves interactions with biological macromolecules, such as enzymes or receptors. The specific binding affinity can modulate biological responses, potentially leading to therapeutic effects.
Research indicates that compounds with similar structures exhibit bioactivity through mechanisms such as enzyme inhibition or receptor modulation, making this compound a candidate for further investigation in pharmacological studies.
The physical properties of (2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide include:
Chemical properties include:
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) may be employed to evaluate thermal stability.
(2E)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-phenylprop-2-enamide has several potential applications:
The compound’s development stems from systematic structure-activity relationship (SAR) explorations of acrylamide-containing derivatives, which gained prominence following the clinical success of covalent kinase inhibitors like osimertinib. Patent literature from 2015–2018 reveals intensive investigation into N-(pyrazol-4-yl) acrylamides as epidermal growth factor receptor (EGFR) inhibitors, particularly targeting T790M and exon 19 deletion mutants resistant to first-generation therapies [3]. The specific incorporation of a tetrahydropyran substituent at the pyrazole nitrogen represents a novel approach to optimize pharmacokinetic properties while maintaining target engagement. This tetrahydropyran moiety enhances solubility and modulates metabolic stability compared to earlier aryl or alkyl substituents, addressing limitations observed in progenitor compounds [4].
The molecule can be deconstructed into three key structural domains, each contributing distinct physicochemical and biological properties:
Table 1: Critical Structural Domains and Functional Attributes
Structural Domain | Chemical Features | Functional Significance |
---|---|---|
Tetrahydropyran (Oxan-4-yl) | Saturated oxygen heterocycle; chair conformation | Enhances solubility, provides three-dimensional bulk for target selectivity, reduces oxidative metabolism |
1H-Pyrazole-4-yl | Aromatic heterocycle with adjacent nitrogen atoms | Serves as hydrogen bond acceptor/donor; enables π-stacking interactions with kinase hinge regions |
(2E)-3-Phenylprop-2-enamide | α,β-unsaturated carbonyl system with planar geometry | Enables Michael addition with cysteine residues (e.g., EGFR Cys797); confers rigidity via trans-configuration |
The (E)-enamide linker (logP ≈1.43 predicted) balances hydrophobicity and dipole character (μ≈8.61 D), facilitating membrane permeability while maintaining aqueous solubility—properties essential for oral bioavailability [6]. The amide carbonyl participates in critical hydrogen bonding with kinase active sites, while the (E)-olefin geometry positions the phenyl ring optimally for hydrophobic pocket occupancy [3]. This configuration distinguishes it from the (Z)-isomer, which exhibits steric constraints incompatible with target binding.
This compound exemplifies contemporary trends in covalent drug design, where targeted reactivity is engineered into otherwise inert scaffolds. Unlike non-specific alkylating agents, its α,β-unsaturated carbonyl system undergoes selective addition with nucleophilic cysteine residues in specific kinase ATP pockets (e.g., EGFR, JAK3) while sparing off-target proteins [3]. Research focuses on leveraging the tetrahydropyran-pyrazole component to penetrate the central nervous system, potentially addressing brain metastases in non-small cell lung cancer—a limitation of earlier EGFR inhibitors [4].
Additionally, its modular synthesis supports combinatorial exploration for polypharmacological applications. Recent studies evaluate hybrid molecules containing this core structure against neurodegenerative pathologies, capitalizing on kinase-independent effects such as tau protein modulation [4]. The structural plasticity allows diversification at three positions:
These investigations position the compound as a versatile chemotype for addressing persistent challenges in precision oncology and cellular signaling diseases [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1